(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate
CAS No.: 61274-16-6
Cat. No.: VC7985663
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61274-16-6 |
|---|---|
| Molecular Formula | C16H24N2O3 |
| Molecular Weight | 292.37 |
| IUPAC Name | benzyl N-[(2S)-3-methyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]carbamate |
| Standard InChI | InChI=1S/C16H24N2O3/c1-11(2)14(15(19)17-12(3)4)18-16(20)21-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,17,19)(H,18,20)/t14-/m0/s1 |
| Standard InChI Key | QPBXZWQERAUACZ-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Stereochemistry
The IUPAC name, benzyl N-[(2S)-3-methyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]carbamate, precisely defines its structure. The (S)-configuration at the second carbon ensures enantiomeric purity, critical for its biological activity. The molecule comprises:
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A benzyloxycarbonyl (Cbz) protecting group linked via a carbamate bond.
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A valine-derived backbone with a methyl branch at the third carbon.
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An isopropylamine substituent at the carbonyl group.
Stereochemical Significance
The stereochemistry at C2 influences molecular recognition in enzyme-binding pockets. This configuration mirrors natural amino acids, enhancing compatibility with biological systems .
Molecular Descriptors and Identifiers
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SMILES Notation:
CC(C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 -
InChIKey:
QPBXZWQERAUACZ-AWEZNQCLSA-N -
CAS Registry: 61274-16-6
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PubChem CID: 70701209
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₃ |
| Molecular Weight | 292.37 g/mol |
| XLogP3 | 2.5 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of (S)-benzyl carbamate derivatives typically involves carbamate bond formation and stereoselective amidation. A representative pathway, adapted from peptidomimetic synthesis , includes:
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Amino Acid Activation: L-Valine methyl ester is reacted with isopropyl isocyanate under basic conditions to form the amide bond.
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Carbamate Protection: The free amine is protected using benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (TEA).
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Deprotection and Purification: The methyl ester is hydrolyzed using lithium hydroxide, followed by HPLC purification .
Critical Reaction Conditions
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Coupling Agents: EDC·HCl–HOBt or HBTU for amide bond formation .
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Solvents: Dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
Stereochemical Control
The (S)-configuration is preserved using enantiomerically pure starting materials (e.g., L-valine) and chiral auxiliaries. Asymmetric catalysis or enzymatic resolution may further enhance enantiomeric excess (ee > 98%) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<1 mg/mL).
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Stability: Stable under inert atmospheres at −20°C; susceptible to hydrolysis in acidic or basic conditions.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch, carbamate) and 1540 cm⁻¹ (N–H bend).
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NMR Spectroscopy:
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¹H NMR (CDCl₃): δ 1.02 (d, 6H, CH(CH₃)₂), 2.18 (m, 1H, CH(CH₃)₂), 4.45 (s, 2H, OCH₂Ph).
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¹³C NMR: 172.8 ppm (C=O, carbamate), 156.2 ppm (C=O, amide).
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Applications in Pharmaceutical Chemistry
Role as a Protecting Group
Carbamates like this compound are widely used to protect amines during solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Cbz) group is selectively removed via hydrogenolysis, enabling sequential peptide elongation .
Table 2: Comparative Carbamate Applications
| Carbamate Type | Application | Stability Profile |
|---|---|---|
| Benzyl (Cbz) | Peptide synthesis | Acid-labile |
| tert-Butyl (Boc) | Orthogonal protection | Base-sensitive |
| Fluorenylmethyl (Fmoc) | SPPS | UV-labile |
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